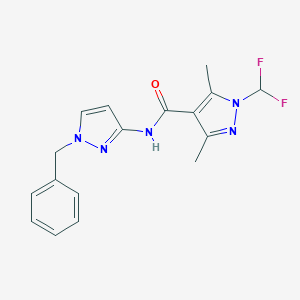
N-(1-benzyl-1H-pyrazol-3-yl)-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzyl-1H-pyrazol-3-yl)-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide, also known as BDP-9066, is a novel small molecule that has gained attention in recent years due to its potential therapeutic applications. BDP-9066 belongs to the class of pyrazole carboxamides and is structurally similar to other compounds that have demonstrated anticancer and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of N-(1-benzyl-1H-pyrazol-3-yl)-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines by suppressing the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound induces cell cycle arrest and apoptosis in cancer cells, which is accompanied by the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, which is accompanied by the suppression of NF-κB activity. In vivo studies have shown that this compound exhibits potent anticancer activity in xenograft models of lung and breast cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-benzyl-1H-pyrazol-3-yl)-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, which makes it suitable for in vitro and in vivo studies. This compound has also been shown to exhibit potent anticancer and anti-inflammatory activity, which makes it a promising candidate for further research. However, the limitations of this compound include the lack of information on its pharmacokinetic and pharmacodynamic properties, which may limit its clinical translation.
Direcciones Futuras
There are several future directions for the research of N-(1-benzyl-1H-pyrazol-3-yl)-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide. First, further studies are needed to elucidate the mechanism of action of this compound, which will help to identify potential targets for cancer therapy and inflammation. Second, studies are needed to evaluate the pharmacokinetic and pharmacodynamic properties of this compound, which will help to determine its suitability for clinical translation. Third, studies are needed to evaluate the safety and efficacy of this compound in preclinical models of cancer and inflammation. Finally, studies are needed to evaluate the potential of this compound as a combination therapy with other anticancer or anti-inflammatory agents.
Métodos De Síntesis
N-(1-benzyl-1H-pyrazol-3-yl)-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide can be synthesized through a multi-step process that involves the reaction of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with benzyl bromide, followed by the reaction of the resulting benzyl pyrazole carboxylate with difluoromethylpyrazole in the presence of a coupling agent. The final product, this compound, is obtained after purification and characterization using various analytical techniques.
Aplicaciones Científicas De Investigación
N-(1-benzyl-1H-pyrazol-3-yl)-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has been the subject of several studies that have investigated its potential therapeutic applications. In vitro studies have shown that this compound has potent anticancer activity against a variety of cancer cell lines, including lung, breast, and colon cancer cells. This compound has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in vitro.
Propiedades
Fórmula molecular |
C17H17F2N5O |
|---|---|
Peso molecular |
345.35 g/mol |
Nombre IUPAC |
N-(1-benzylpyrazol-3-yl)-1-(difluoromethyl)-3,5-dimethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C17H17F2N5O/c1-11-15(12(2)24(21-11)17(18)19)16(25)20-14-8-9-23(22-14)10-13-6-4-3-5-7-13/h3-9,17H,10H2,1-2H3,(H,20,22,25) |
Clave InChI |
BJHHAOSEXMHHJV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C(F)F)C)C(=O)NC2=NN(C=C2)CC3=CC=CC=C3 |
SMILES canónico |
CC1=C(C(=NN1C(F)F)C)C(=O)NC2=NN(C=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-yl}methanone](/img/structure/B279701.png)
![(4Z)-4-[1-(1-ethyl-4-nitropyrazole-3-carbonyl)-5-(2-hydroxyphenyl)pyrazolidin-3-ylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B279703.png)
![4-chloro-1-ethyl-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B279706.png)
![1-{3-[(4-Bromophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine](/img/structure/B279707.png)
methanone](/img/structure/B279712.png)
![3,5-bis(difluoromethyl)-1-[(4-methoxyphenoxy)acetyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279713.png)

![2-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-methylhydrazinecarbothioamide](/img/structure/B279715.png)
![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}methanone](/img/structure/B279716.png)
![1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279717.png)
![N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-4-(1H-tetraazol-1-yl)benzamide](/img/structure/B279719.png)
![2-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-N-ethylhydrazinecarbothioamide](/img/structure/B279720.png)
![2-[1-({1-ethyl-4-nitro-1H-pyrazol-3-yl}carbonyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B279721.png)
![4-chloro-N-[(5-chloro-1H-indol-2-yl)methyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B279722.png)
